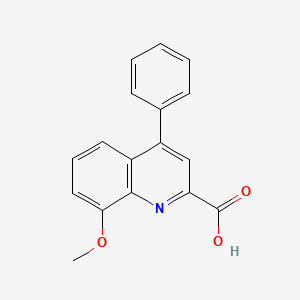
8-Methoxy-4-phenylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-phenylquinoline-2-carboxylic acid is an organic compound with the molecular formula C17H13NO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the 8th position, a phenyl group at the 4th position, and a carboxylic acid group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-phenylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions. Large-scale synthesis might use continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-hydroxy-4-phenylquinoline-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in 8-methoxy-4-phenylquinoline-2-methanol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
- 8-Hydroxy-4-phenylquinoline-2-carboxylic acid
- 8-Methoxy-4-phenylquinoline-2-methanol
- Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-4-phenylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-phenylquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity. The compound may interfere with cellular pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- 8-Hydroxy-4-phenylquinoline-2-carboxylic acid
- 8-Methoxy-2-phenylquinoline-4-carboxylic acid
- 8-Methyl-2-phenylquinoline-4-carboxylic acid
Comparison: 8-Methoxy-4-phenylquinoline-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. For instance, the methoxy group at the 8th position may enhance its lipophilicity and membrane permeability compared to its hydroxyl or methyl counterparts.
Properties
CAS No. |
921761-10-6 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
8-methoxy-4-phenylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-21-15-9-5-8-12-13(11-6-3-2-4-7-11)10-14(17(19)20)18-16(12)15/h2-10H,1H3,(H,19,20) |
InChI Key |
HSCSKJZNSJETDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)

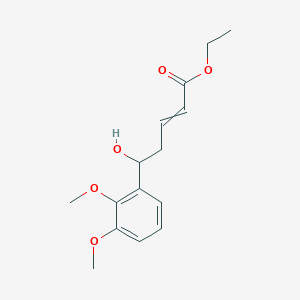
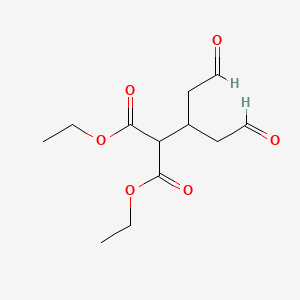
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
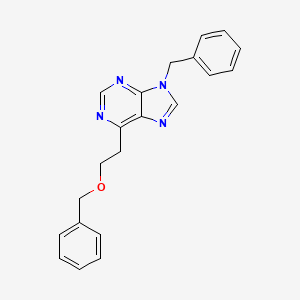

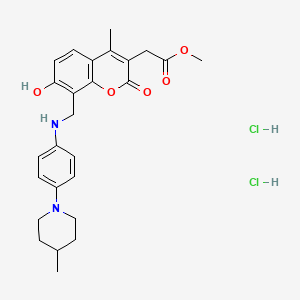

![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639592.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)

